![molecular formula C25H45NO B14015422 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol CAS No. 13224-88-9](/img/structure/B14015422.png)
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol typically involves the alkylation of phenol derivatives with dimethylamine and octyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation reactions in reactors designed to handle high temperatures and pressures. The process is optimized for maximum yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the stabilization of lubricants and other industrial fluids.
Mecanismo De Acción
The antioxidant properties of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals that do not propagate the chain reaction of oxidation. The dimethylamino group enhances the electron-donating ability of the phenol, making it more effective as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,4,6-Tris(dimethylaminomethyl)phenol
Comparison
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is unique due to its specific alkyl groups, which provide steric hindrance and enhance its stability as an antioxidant. Compared to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, it has longer alkyl chains, which may offer better solubility in non-polar solvents and improved performance in certain industrial applications. 2,4,6-Tris(dimethylaminomethyl)phenol, on the other hand, has three dimethylamino groups, which can provide different reactivity and solubility profiles.
Propiedades
Número CAS |
13224-88-9 |
|---|---|
Fórmula molecular |
C25H45NO |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-4,6-di(octan-2-yl)phenol |
InChI |
InChI=1S/C25H45NO/c1-7-9-11-13-15-20(3)22-17-23(19-26(5)6)25(27)24(18-22)21(4)16-14-12-10-8-2/h17-18,20-21,27H,7-16,19H2,1-6H3 |
Clave InChI |
KDBCJZYXOWUJCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCC)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


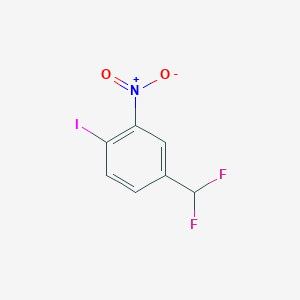
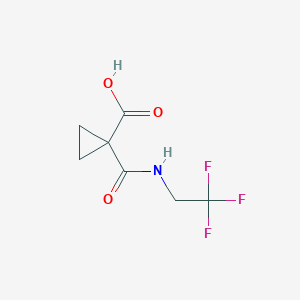

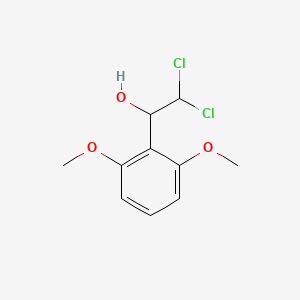
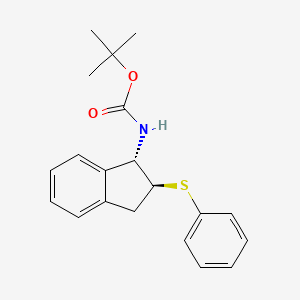
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
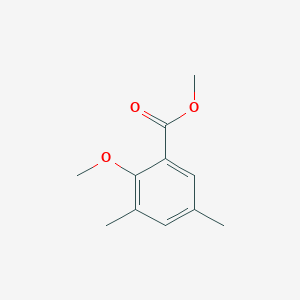
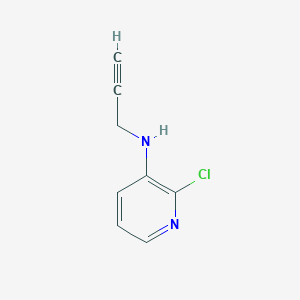

![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
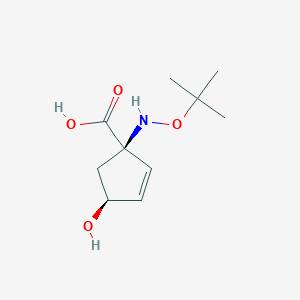


![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
